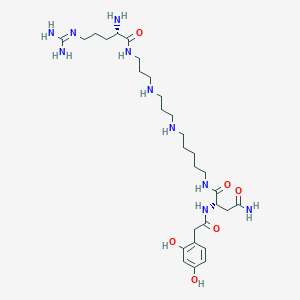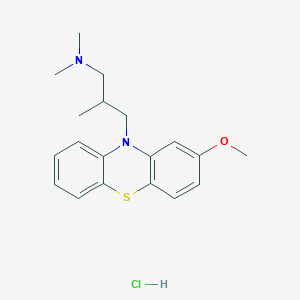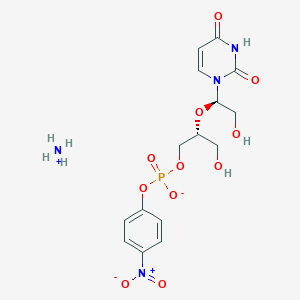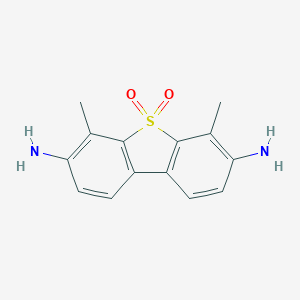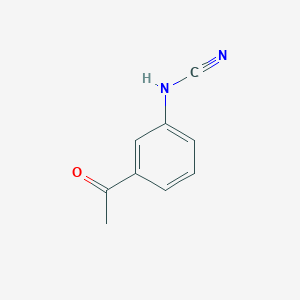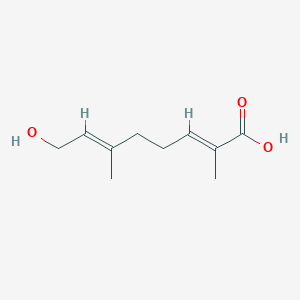
Foliamenthoic acid
Descripción general
Descripción
Foliamenthoic acid is an organic acid with the chemical formula C10H16O3. It is a white crystalline solid at low temperatures and is acidic. This compound is soluble in water and organic solvents. It is widely used in pharmacy and medicine as an important vitamin derivative that plays a crucial role in cell growth and metabolism .
Métodos De Preparación
Foliamenthoic acid can be synthesized through chemical synthesis. One common method involves reacting acetylcholine with glutamic acid . Another method includes the reduction of folic acid using potassium borohydride (KBH4) catalyzed by lead nitrate (Pb(NO3)2), which yields 5,6,7,8-tetrahydrofolic acid and calcium-5-methyltetrahydrofolate .
Análisis De Reacciones Químicas
Foliamenthoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield compounds like tetrahydrofolic acid.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include potassium borohydride (KBH4) for reduction and various oxidizing agents for oxidation . The major products formed from these reactions are derivatives of folic acid, such as tetrahydrofolic acid and its calcium salt .
Aplicaciones Científicas De Investigación
Foliamenthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in cell growth and metabolism, making it important for biological studies.
Medicine: It is used to prepare drugs, cosmetics, and health products to supplement and improve folic acid content in the human body.
Industry: It is used in the production of various pharmaceutical and cosmetic products.
Mecanismo De Acción
Foliamenthoic acid exerts its effects by acting as a vitamin derivative that is crucial for cell growth and metabolism. It is involved in the synthesis of nucleic acids and amino acids, which are essential for DNA and RNA synthesis. The molecular targets include enzymes involved in these synthesis pathways, such as dihydrofolate reductase (DHFR) .
Comparación Con Compuestos Similares
Foliamenthoic acid is similar to other monoterpenoid compounds such as menthiafolic acid and carboxygeranic acid. These compounds share structural similarities and are often found in plants as secondary metabolites . this compound is unique in its specific role as a vitamin derivative and its widespread use in pharmacy and medicine .
Similar compounds include:
- Menthiafolic acid
- Carboxygeranic acid
- Ursolic acid
- Oleanolic acid
This compound stands out due to its specific applications in enhancing folic acid content in the human body and its importance in cell growth and metabolism .
Propiedades
IUPAC Name |
(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-8(6-7-11)4-3-5-9(2)10(12)13/h5-6,11H,3-4,7H2,1-2H3,(H,12,13)/b8-6+,9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFMBDDFGPDMMD-RFSWUZDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC/C=C(\C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential antidiabetic properties of foliamenthoic acid derivatives as identified in the research?
A1: While this compound itself wasn't tested for antidiabetic activity, its derivative, 6,7-dihydrothis compound methyl ester, isolated from Nymphoides indica leaf extracts, showed α-glucosidase inhibitory activity []. α-Glucosidase inhibitors are a class of antidiabetic drugs that work by slowing down the digestion of carbohydrates, thereby controlling blood sugar levels. This suggests that further investigation into the antidiabetic potential of this compound derivatives, particularly 6,7-dihydrothis compound methyl ester, could be warranted.
Q2: Which Nymphoides species are known to contain this compound and what traditional medicinal uses are associated with these plants?
A2: this compound has been identified in Nymphoides indica []. This plant, traditionally used in the Indian subcontinent, is part of the Nymphoides genus, known for its use in Ayurvedic medicine under the name "Tagara" []. Traditionally, various Nymphoides species are utilized by local healers in Asia to address ailments like convulsions, jaundice, fever, and headaches []. This traditional knowledge, combined with the identified bioactivities of compounds like this compound and its derivatives, highlights the need for further research into this plant genus for potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



